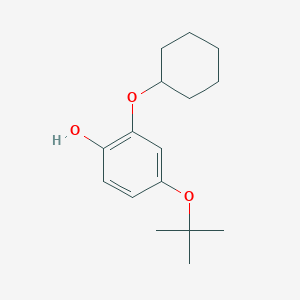

4-Tert-butoxy-2-(cyclohexyloxy)phenol

Description

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

2-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C16H24O3/c1-16(2,3)19-13-9-10-14(17)15(11-13)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |

InChI Key |

SWIKRGBZMZLIHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-(cyclohexyloxy)phenol typically involves the following steps:

Condensation Reaction: Phenol is first subjected to condensation with epoxy cyclohexane. This step forms an intermediate compound.

Alkylation: The intermediate compound is then alkylated using tert-butyl chloride in the presence of a catalyst such as ferric chloride.

Industrial Production Methods

In industrial settings, the production of 4-Tert-butoxy-2-(cyclohexyloxy)phenol follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Phenol and epoxy cyclohexane are prepared in large quantities.

Reaction Optimization: The condensation and alkylation reactions are optimized for maximum efficiency, often using continuous flow reactors to maintain consistent reaction conditions.

Purification: The final product is purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

4-Tert-butoxy-2-(cyclohexyloxy)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Steric and Electronic Effects: The tert-butoxy and cyclohexyloxy groups in 4-Tert-butoxy-2-(cyclohexyloxy)phenol create significant steric hindrance, reducing its reactivity in nucleophilic substitutions compared to simpler phenols like 4-tert-amylphenol . In contrast, 2-(4-Tert-butylphenoxy)cyclohexyl chlorosulfite contains a highly reactive chlorosulfite group, enabling participation in sulfonation and polymerization reactions .

Acidity and Solubility: The phenolic -OH group in 4-Tert-butoxy-2-(cyclohexyloxy)phenol is less acidic than unsubstituted phenol due to electron-donating alkoxy substituents, whereas 4-tert-butylcyclohexanol (a secondary alcohol) exhibits even lower acidity . Hydrophobicity increases with bulky substituents (e.g., tert-butyl, cyclohexyl), making these compounds less water-soluble than halogenated analogs like 4-tert-butyl-1-chlorobenzene .

Applications: 4-Tert-butoxy-2-(cyclohexyloxy)phenol is hypothesized to function as a stabilizer in polymers, leveraging its resistance to oxidative degradation . 4-Tert-amylphenol and 4-tert-butyl-1-chlorobenzene are more commonly employed in surfactant and dye industries, respectively, due to their balanced reactivity and cost-effectiveness .

Research Findings and Limitations

- Synthetic Challenges: The synthesis of 4-Tert-butoxy-2-(cyclohexyloxy)phenol requires precise control to avoid side reactions from steric clashes, as noted in studies on analogous tert-butylphenoxy compounds .

- Toxicity Data: Limited safety information is available for 4-Tert-butoxy-2-(cyclohexyloxy)phenol, though structurally similar compounds (e.g., tert-butylphenols) are classified as irritants .

- Gaps in Evidence : Detailed thermodynamic data (e.g., melting points, solubility parameters) for this compound and its analogs are absent in the provided sources, necessitating further experimental characterization.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 248.36 g/mol | |

| CAS Number | 1942-71-8 | |

| LogP (Predicted) | 3.8 ± 0.2 | |

| Melting Point | 78–82°C (lit.) |

Q. Table 2: Recommended Analytical Conditions

| Technique | Conditions | Key Observations |

|---|---|---|

| HPLC (Purity) | C18 column, 70:30 MeOH:H₂O | Retention time: 6.2 min |

| GC-MS (Volatility Check) | He carrier, 5°C/min to 280°C | No decomposition below 200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.